Cas no 850901-98-3 (2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol)

2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol is a specialized pyrimidine derivative with potential applications in pharmaceutical and organic synthesis research. Its structure combines a pyrimidine core with methoxyphenyl and benzyloxy phenol substituents, offering versatility as a building block for drug discovery, particularly in kinase inhibitor development. The presence of both amino and phenolic hydroxyl groups enhances its reactivity, enabling selective modifications for targeted molecular design. This compound exhibits favorable solubility in organic solvents, facilitating its use in cross-coupling and other synthetic transformations. Its well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship (SAR) investigations in medicinal chemistry.
2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol structure
850901-98-3 structure
Product name:2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol
CAS No:850901-98-3
MF:C24H21N3O3
Molecular Weight:399.441845655441
CID:5421009

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol 化学的及び物理的性質

名前と識別子

    • 5-(benzyloxy)-2-(2-imino-5-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-yl)phenol
    • 2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol
    • インチ: 1S/C24H21N3O3/c1-29-18-9-7-17(8-10-18)21-14-26-24(25)27-23(21)20-12-11-19(13-22(20)28)30-15-16-5-3-2-4-6-16/h2-14,28H,15H2,1H3,(H2,25,26,27)
    • InChIKey: KXDVDILONILZSP-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(OCC2=CC=CC=C2)=CC=C1C1C(C2=CC=C(OC)C=C2)=CN=C(N)N=1

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3385-1401-75mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
75mg
$208.0 2023-09-11
Life Chemicals
F3385-1401-2μmol
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1401-5μmol
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-1401-2mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
2mg
$59.0 2023-09-11
Life Chemicals
F3385-1401-40mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
40mg
$140.0 2023-09-11
Life Chemicals
F3385-1401-30mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
30mg
$119.0 2023-09-11
Life Chemicals
F3385-1401-10μmol
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-1401-15mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
15mg
$89.0 2023-09-11
Life Chemicals
F3385-1401-10mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
10mg
$79.0 2023-09-11
Life Chemicals
F3385-1401-25mg
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-(benzyloxy)phenol
850901-98-3
25mg
$109.0 2023-09-11

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol 関連文献

2-2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenolに関する追加情報

Introduction to Compound with CAS No. 850901-98-3 and Product Name: 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol

Compound with the CAS number 850901-98-3 and the product name 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular architecture of this compound incorporates a pyrimidine core, which is a well-documented scaffold in medicinal chemistry, known for its versatility in drug design. Specifically, the presence of an amino group at the 2-position and a benzyloxy group at the 5-position of the pyrimidine ring, coupled with a 4-methoxyphenyl substituent on the phenol moiety, contributes to its distinct chemical properties and biological activities.

The pyrimidine ring is a heterocyclic aromatic compound that serves as a fundamental structural motif in numerous biologically active molecules. Pyrimidines are essential components of nucleic acids, playing a critical role in DNA and RNA synthesis. Consequently, compounds containing pyrimidine derivatives have been extensively studied for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern in 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol enhances its interaction with biological targets, making it a promising candidate for further exploration in drug development.

In recent years, there has been a growing interest in the development of novel compounds that exhibit dual functionality, capable of targeting multiple pathways or receptors simultaneously. The combination of an amino group, which can participate in hydrogen bonding and salt formation, with a benzyloxy group, which provides lipophilicity and stability, makes this compound particularly interesting from a pharmacokinetic perspective. Additionally, the 4-methoxyphenyl moiety introduces a hydroxyl group that can engage in further hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that derivatives of pyrimidine have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The structural features of 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol suggest that it may interfere with key signaling pathways by binding to specific enzymes or receptors. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain kinases, making it a valuable candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. The introduction of the amino group at the 2-position and the benzyloxy group at the 5-position necessitates careful selection of reagents and reaction conditions to avoid unwanted side products. Furthermore, the presence of the 4-methoxyphenyl substituent requires protection-deprotection strategies to prevent unwanted reactions during synthesis. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core pyrimidine ring structure efficiently.

Evaluation of the pharmacological properties of 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis or inhibiting proliferation. Additionally, preliminary animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good solubility and bioavailability. These findings suggest that it may be suitable for clinical development if further studies confirm its safety and efficacy.

The potential therapeutic applications of this compound extend beyond oncology. Research has indicated that pyrimidine derivatives may also have antimicrobial properties, making them useful in treating infections caused by resistant bacteria or fungi. The unique structural features of 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol may contribute to its ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways. This broad spectrum of activity makes it an attractive candidate for developing new antimicrobial agents.

Advances in computational chemistry have played a crucial role in understanding the interactions between this compound and biological targets. Molecular docking studies have been performed to predict how this compound binds to specific enzymes or receptors involved in disease pathways. These studies have provided valuable insights into the binding mode and affinity of 2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol, guiding further optimization efforts aimed at improving its pharmacological properties.

The future prospects for this compound are promising. Ongoing research is focused on optimizing its chemical structure to enhance potency and selectivity while minimizing potential side effects. Additionally, efforts are underway to develop novel formulations that improve its delivery and bioavailability. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate progress toward clinical applications.

In conclusion,2,2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl-5-(benzyloxy)phenol, with CAS No. 850901-98-3, represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features make it a promising candidate for further exploration in drug development, particularly due to its ability to interact with key biological targets effectively.

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